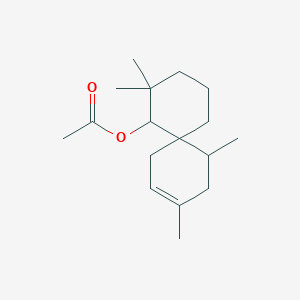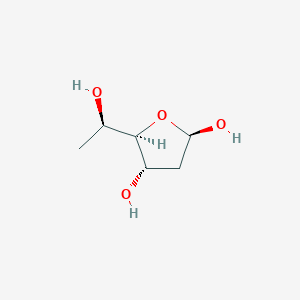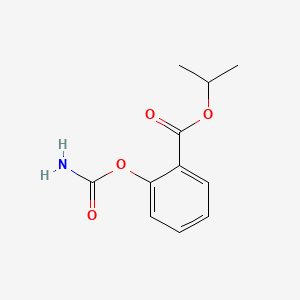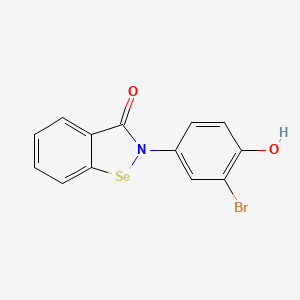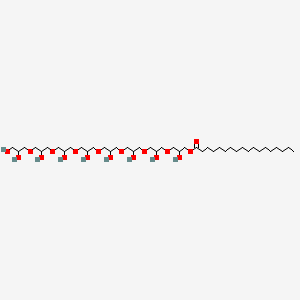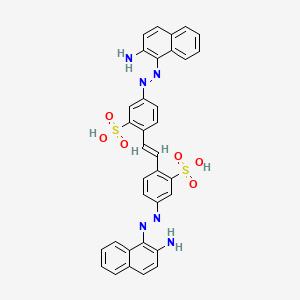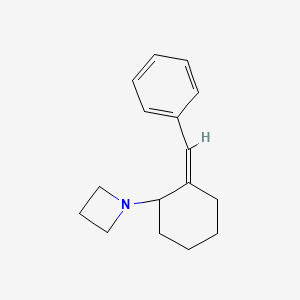
Azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant ring strain, which imparts unique reactivity and stability characteristics. Azetidines have garnered interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, utilizing light energy to drive the formation of the azetidine ring. The reaction conditions often involve the use of specific solvents and catalysts to optimize yield and selectivity.
Another common synthetic route involves the aza-Michael addition, which constructs C–N bonds by adding amines to α,β-unsaturated carbonyl compounds . This method is versatile and can be applied to various substrates, making it a valuable tool in the synthesis of azetidines.
Industrial Production Methods
Industrial production of azetidines often relies on scalable synthetic routes that can be optimized for high yield and purity. The aza Paternò–Büchi reaction and aza-Michael addition are both amenable to industrial-scale synthesis, provided that the reaction conditions are carefully controlled. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and safety of azetidine production.
Analyse Des Réactions Chimiques
Types of Reactions
Azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as peroxides or oxygen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in solvents such as acetic acid or dichloromethane.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst. These reactions are often conducted in solvents like tetrahydrofuran or ethanol.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. These reactions are typically performed in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups, onto the azetidine ring.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring imparts unique reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects. For example, azetidines can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparaison Avec Des Composés Similaires
Azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different reactivity compared to azetidines.
Piperidine: A six-membered nitrogen-containing heterocycle with even less ring strain and distinct chemical properties.
Morpholine: A six-membered heterocycle containing both nitrogen and oxygen, with unique solubility and reactivity characteristics.
The uniqueness of azetidine, 1-(2-(phenylmethylene)cyclohexyl)-, (Z)- lies in its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
102092-12-6 |
|---|---|
Formule moléculaire |
C16H21N |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
1-[(2Z)-2-benzylidenecyclohexyl]azetidine |
InChI |
InChI=1S/C16H21N/c1-2-7-14(8-3-1)13-15-9-4-5-10-16(15)17-11-6-12-17/h1-3,7-8,13,16H,4-6,9-12H2/b15-13- |
Clé InChI |
DOWWDQZIFWLREB-SQFISAMPSA-N |
SMILES isomérique |
C1CC/C(=C/C2=CC=CC=C2)/C(C1)N3CCC3 |
SMILES canonique |
C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


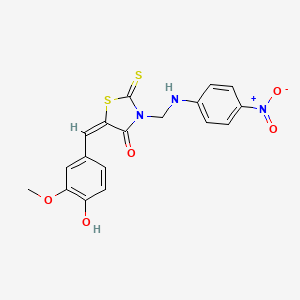

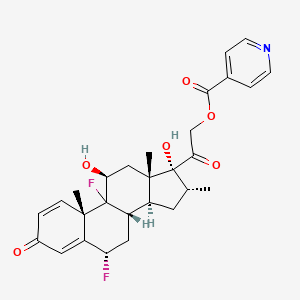
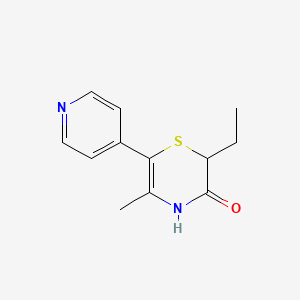

![4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol](/img/structure/B12710861.png)
